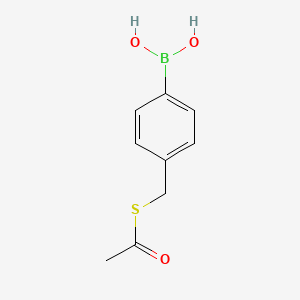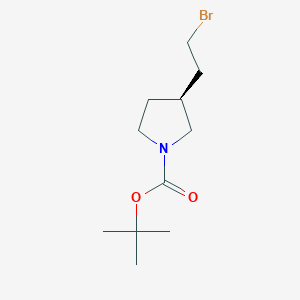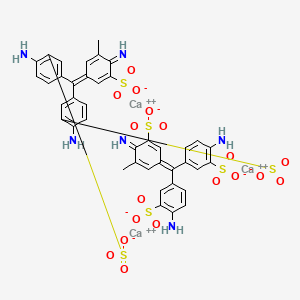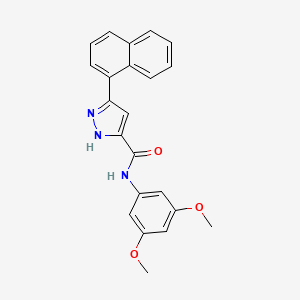
N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the naphthalene moiety: This step involves the coupling of the pyrazole ring with a naphthalene derivative, often through a palladium-catalyzed cross-coupling reaction.
Introduction of the dimethoxyphenyl group: This can be done via a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced carboxamide derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the naphthalene moiety.
5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.
N-(3,5-dimethoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the naphthalene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the specific interactions and effects these groups have on the overall molecular structure and function.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-10-15(11-17(12-16)28-2)23-22(26)21-13-20(24-25-21)19-9-5-7-14-6-3-4-8-18(14)19/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Clave InChI |
FDANSSXNJKXCLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
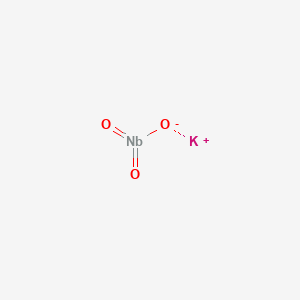
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
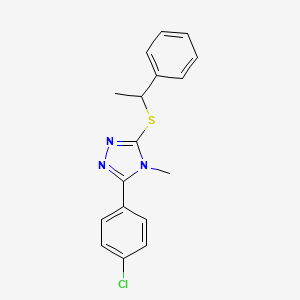
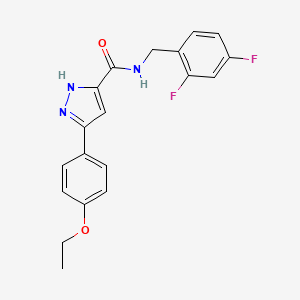
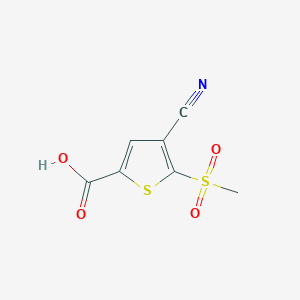
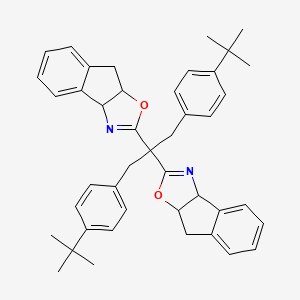
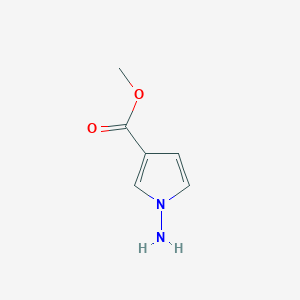
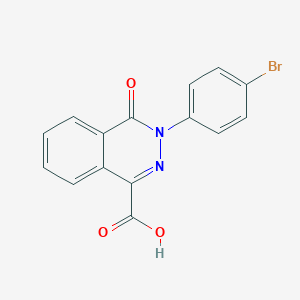
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
